molecular formula C16H17ClN4O3S B2769531 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide CAS No. 890612-92-7

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide

Cat. No.: B2769531
CAS No.: 890612-92-7
M. Wt: 380.85
InChI Key: AKJPNWHZTXLLOU-UHFFFAOYSA-N
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Description

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated benzamide core, a piperidinylsulfonyl group, and a pyrimidinyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chlorine atom at the 4-position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Introduction of the Piperidinylsulfonyl Group: The next step involves the sulfonylation of the chlorinated benzamide with piperidine-1-sulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Attachment of the Pyrimidinyl Group: The final step is the coupling of the sulfonylated benzamide with a pyrimidine derivative. This can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The chlorinated benzamide core can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidinylsulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can produce a variety of substituted benzamides.

Scientific Research Applications

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(morpholin-4-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide: Similar structure but with a morpholine ring instead of piperidine.

    4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of pyrimidine.

    4-chloro-3-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide: Similar structure but with a thiazole ring instead of pyrimidine.

Uniqueness

The uniqueness of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyrimidin-2-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinylsulfonyl group, in particular, is crucial for its interaction with biological targets, differentiating it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

4-chloro-3-piperidin-1-ylsulfonyl-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S/c17-13-6-5-12(15(22)20-16-18-7-4-8-19-16)11-14(13)25(23,24)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJPNWHZTXLLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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